molecular formula C8H9N3 B150799 (1H-benzo[d]imidazol-2-yl)methanamine CAS No. 5805-57-2

(1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B150799
CAS RN: 5805-57-2
M. Wt: 147.18 g/mol
InChI Key: UCOSRTUSVXHIMK-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
  • Method : The synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .
  • Results : A wide range of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Anticancer Research

  • Field : Medicinal Chemistry
  • Application : There is potential for this compound to be developed as a potent anticancer drug .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .

Material Science

  • Field : Material Science
  • Application : This compound is used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Antimicrobial Research

  • Field : Medicinal Chemistry
  • Application : Some derivatives of this compound, specifically compounds 1a and 1b, have shown good antimicrobial potential .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Preparation of Hydrochloride Salts

  • Field : Organic Chemistry
  • Application : This compound is used to prepare its hydrochloride salt, which may have different properties and applications .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Preparation of Metal Complexes

  • Field : Inorganic Chemistry
  • Application : This compound can be used to prepare metal complexes, such as Pd (II) complex .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .

Preparation of Derivatives

  • Field : Organic Chemistry
  • Application : This compound can be used to prepare its derivatives, such as 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

1H-benzimidazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSRTUSVXHIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206777
Record name Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-2-yl)methanamine

CAS RN

5805-57-2
Record name 1H-Benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 2-(aminomethyl)benzimidazole, dihydrochloride, hydrate (18.50 g) to a solution of potassium hydroxide (9.50 g) in methanol (400 mL). Stir the resulting mixture at room temperature for 30 minutes, filter, and concentrate the filtrate in vacuo. Extract the residue with EtOAc (5×500 mL) and filter. Concentrate the filtrate in vacuo to give the title compound as a white solid (9.60 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-aminoaniline (27 g, 0.25 mol), glycine (27.7 g, 0.37 mol) and 250 ml of 5.5M hydrochloric acid is refluxed for 30 hours and then stored in a refrigerator for 24 hours. The precipitate formed is filtered off with suction and then taken up in 400 ml of methanol and treated with carbon black. The mixture is filtered and the solvent is removed to give 22 g (49%) of a white solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
P Sena, SZ Yildiza, N Degec, GY Atmacad… - 2018 - researchgate.net
In this study, we synthesized a novel benzimidazole-based Schiff base;(E)-4, 4'-methylenebis (2-((E)-(((1H-benzo [d] imidazol-2-yl) methyl) imino) methyl) phenol)(3) was synthesized by …
Number of citations: 2 www.researchgate.net
OO Ajani, DV Aderohunmu, SJ Olorunshola… - Oriental Journal of …, 2016 - core.ac.uk
Benzimidazole derivatives are known to represent a class of medicinally important compounds which are extensively used in drug design and catalysis. A series of 2-substituted …
Number of citations: 32 core.ac.uk
B Vishwanathan, B Gurupadayya - Journal of the Korean chemical …, 2014 - researchgate.net
In the present study, a series of novel N-(1H-benzo [d] imidazol-2-yl) methyl-5-[(hetero) aryl-1, 3, 4-oxadiazol-2-yl] methanamine (4a− 4j) were efficiently synthesized. Condensation of …
Number of citations: 6 www.researchgate.net
ŞEN Pınar, SZ YILDIZ, D Necmi… - Journal of the Turkish …, 2018 - dergipark.org.tr
In this study, we synthesized a novel benzimidazole-based Schiff base; (E)-4,4'-methylenebis(2-((E)-(((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)phenol) ( 3 ) was synthesized by …
Number of citations: 1 dergipark.org.tr
KP Barot, KS Manna, MD Ghate - Journal of Saudi Chemical Society, 2017 - Elsevier
A series of novel 1,3,4-thiadiazole; 1,2,4-triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidazole were synthesized by nucleophilic substitution reaction of 2-substituted-1[…
Number of citations: 45 www.sciencedirect.com
C Liu, Y Zhang, B Liu, MH Zeng - Photochemistry and …, 2021 - Wiley Online Library
In order to comparing and explaining the experimental infrared, electronic absorption and emission spectra of tris (4‐methyl‐1‐(1‐methyl‐1H‐benzo [d] imidazol‐2‐yl) −4H‐benzo [d] …
Number of citations: 3 onlinelibrary.wiley.com
B Liu, F Yu, M Tu, ZH Zhu, Y Zhang… - Angewandte Chemie …, 2019 - Wiley Online Library
A new free carbon radical was obtained in a microwave‐assisted solvothermal reaction of the primary amine (1‐methyl‐1H‐benzo[d]imidazol‐2‐yl)methanamine with FeCl 3 ⋅6 H 2 O …
Number of citations: 30 onlinelibrary.wiley.com
AN Al-Hakimi, F Alminderej, L Aroua, SK Alhag… - Arabian Journal of …, 2020 - Elsevier
Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, 2-hydroxynaphtadehyde and …
Number of citations: 35 www.sciencedirect.com
SA Galal, AS Abd El-All, KH Hegab… - European journal of …, 2010 - Elsevier
(5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl)(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)methanone (4) and 3-(6-hydroxy-4,7-dimethoxybenzofuran-5-carbonyl)-6H-pyrimido[1,6-a]…
Number of citations: 55 www.sciencedirect.com
OO Ajani, DV Aderohunmu, SJ Olorunshola… - Chemical Society of …, 1930 - academia.edu
Benzimidazole scaffolds are structural isosteres of naturally occurring nucleotides which allows them to interact with the biopolymers and enzymatic sites of living systems. The aim of …
Number of citations: 1 www.academia.edu

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